1-(4-Biphenylyl)-2-hydroxyethanone
Overview
Description
1-(4-Biphenylyl)-2-hydroxyethanone is an organic compound characterized by a biphenyl group attached to a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Biphenylyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(4-Biphenylyl)-2-oxoethanone.
Reduction: 1-(4-Biphenylyl)-2-hydroxyethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Biphenylyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and high-performance polymers.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)-2-hydroxyethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1-(4-Biphenylyl)-2-phenylethanone: Similar structure but with a phenyl group instead of a hydroxy group.
1-(4-Biphenylyl)-2-hydroxyethanol: Similar structure but with an additional hydroxyl group.
Uniqueness: 1-(4-Biphenylyl)-2-hydroxyethanone is unique due to its specific combination of a biphenyl group and a hydroxyethanone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-hydroxy-1-(4-phenylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOGXUSEQLVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322627 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37166-61-3 | |
Record name | NSC401702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-(4-phenylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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